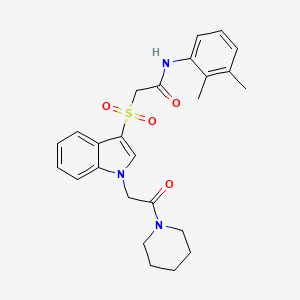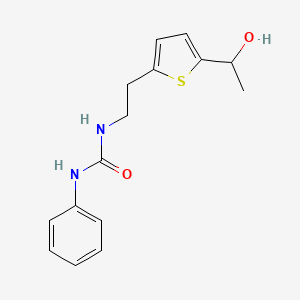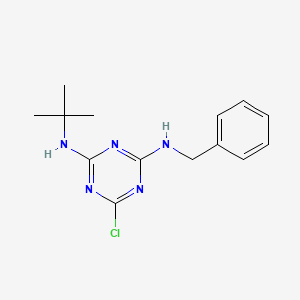
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-methoxypropyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, also known as MPANQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through various methods, emphasizing simplicity and efficiency, suitable for large-scale studies. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline via a multi-step process including cyclization, nitrification, and chlorination. The yield of the product was significant, reaching up to 85% (Zhao, Lei, & Guo, 2017).
Fluorescence Properties for Molecular Probes
- The compound's derivatives have been evaluated for their fluorescence properties, indicating potential use as molecular fluorescent probes. This involves substituting the amino group with various alkyl moieties for binding to biomolecules. The structure-fluorescence relationships of these molecules suggest potential applicability in biological studies (Motyka et al., 2011).
Catalytic Reduction in Chemical Synthesis
- The compound plays a role in the catalytic reduction of nitroarenes and azaaromatic compounds, highlighting its utility in chemical synthesis. Various nitroarenes with substituents like chloro, methyl, or methoxy were successfully reduced using this compound in the presence of a ruthenium catalyst, demonstrating its versatility in organic synthesis (Watanabe et al., 1984).
Anticancer Activity
- Derivatives of the compound have shown promising anticancer activity. A study demonstrated that oxazolo and oxazinoquinolinone derivatives synthesized from this compound exhibited significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology (Talaat et al., 2022).
Properties
IUPAC Name |
4-(3-methoxypropylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-16-11-7-4-3-6-10(11)12(15-8-5-9-21-2)13(14(16)18)17(19)20/h3-4,6-7,15H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCACTKCWRPWERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2362817.png)

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)
![N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2362826.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)


![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)
![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)
![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)
